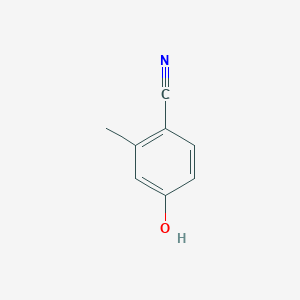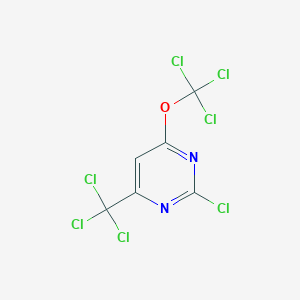
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 347.4 g/mol. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is not fully understood. However, it is believed that the compound inhibits the growth of microorganisms by interfering with their metabolic pathways. It has also been suggested that the compound may act as a DNA intercalator, disrupting the replication and transcription of DNA.
Biochemical And Physiological Effects
Studies have shown that 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine has biochemical and physiological effects on various organisms. It has been shown to inhibit the growth of fungi and bacteria, including Candida albicans and Staphylococcus aureus. The compound has also been shown to have antiproliferative effects on cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine in lab experiments is its high solubility in organic solvents. This makes it easier to dissolve and work with in the lab. However, the compound is also toxic and can be hazardous if not handled properly. It is important to follow proper safety protocols when working with this compound.
Future Directions
There are several future directions for research on 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine. One area of interest is the development of new compounds based on the structure of this compound that may have improved biological activity. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various organisms.
In conclusion, 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is a promising compound that has shown potential applications in scientific research. It has been synthesized using various methods and has been studied for its potential use as an antifungal, antibacterial, and antiproliferative agent. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Scientific Research Applications
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine has shown potential applications in scientific research. It has been used as a building block for the synthesis of various compounds that have shown biological activity. The compound has been studied for its potential use as an antifungal and antibacterial agent. It has also been investigated for its potential use in the treatment of cancer and other diseases.
properties
CAS RN |
137161-13-8 |
|---|---|
Product Name |
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine |
Molecular Formula |
C6HCl7N2O |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-chloro-4-(trichloromethoxy)-6-(trichloromethyl)pyrimidine |
InChI |
InChI=1S/C6HCl7N2O/c7-4-14-2(5(8,9)10)1-3(15-4)16-6(11,12)13/h1H |
InChI Key |
DFIFTFZOMGXZSG-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1OC(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=C(N=C(N=C1OC(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl |
synonyms |
2-chloro-4-trichloromethyl-6-trichloromethoxypyrimidine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

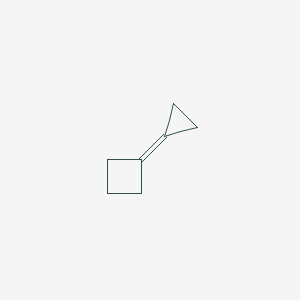
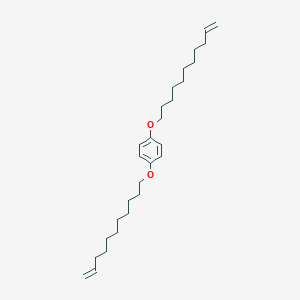
![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
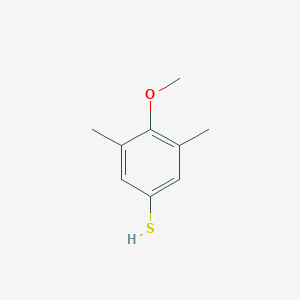
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
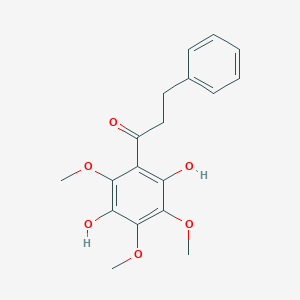
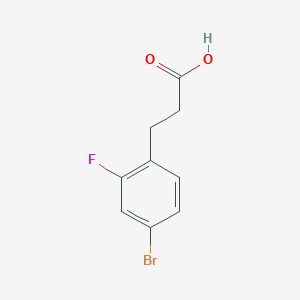
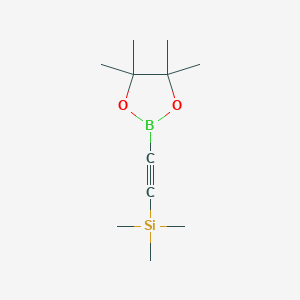
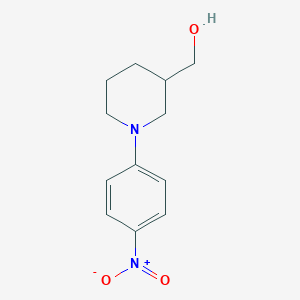
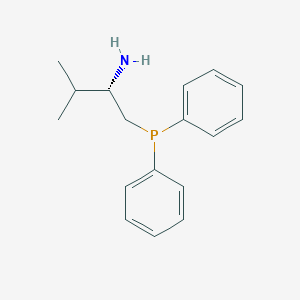
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
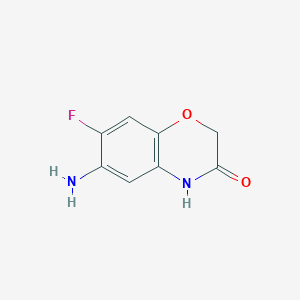
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
